molecular formula C12H19NO6S B12763673 Terbutaline 1-sulfate CAS No. 1273567-75-1

Terbutaline 1-sulfate

Cat. No.: B12763673
CAS No.: 1273567-75-1
M. Wt: 305.35 g/mol
InChI Key: CFUSMTBQBWPGOZ-UHFFFAOYSA-N
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Description

Terbutaline 1-sulfate is a selective beta-2 adrenergic agonist used primarily as a bronchodilator. It is commonly used in the treatment of asthma, bronchitis, emphysema, and other conditions involving bronchospasm. The compound is also employed as a tocolytic agent to delay preterm labor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbutaline 1-sulfate involves multiple steps. One common method includes the reaction of 3,5-dihydroxybenzaldehyde with tert-butylamine to form an intermediate, which is then reduced using sodium borohydride. The resulting compound is further reacted with sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves complexation treatment using ethylenediaminetetraacetic acid disodium salt solution. The preparation tank is flushed with water for injection until a specific pH and resistivity are achieved. Nitrogen is introduced during the preparation to control dissolved oxygen levels, ensuring the stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Terbutaline 1-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Terbutaline, such as N-tert-Butyl-N-[2-(3,5-dihydroxyphenyl)-2-hydroxy-ethyl] acetamide .

Mechanism of Action

Terbutaline 1-sulfate exerts its effects by stimulating beta-2 adrenergic receptors, leading to the activation of adenyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic-3’,5’-adenosine monophosphate (cAMP), resulting in the relaxation of bronchial and uterine smooth muscles. The compound also inhibits the release of mediators of immediate hypersensitivity from mast cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terbutaline 1-sulfate is unique due to its rapid onset of action and relatively short half-life, making it suitable for acute management of bronchospasm and preterm labor. Unlike some other beta-2 agonists, it is available in multiple forms, including tablets, injections, and inhalers .

Properties

CAS No.

1273567-75-1

Molecular Formula

C12H19NO6S

Molecular Weight

305.35 g/mol

IUPAC Name

[2-(tert-butylamino)-1-(3,5-dihydroxyphenyl)ethyl] hydrogen sulfate

InChI

InChI=1S/C12H19NO6S/c1-12(2,3)13-7-11(19-20(16,17)18)8-4-9(14)6-10(15)5-8/h4-6,11,13-15H,7H2,1-3H3,(H,16,17,18)

InChI Key

CFUSMTBQBWPGOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)OS(=O)(=O)O

Origin of Product

United States

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